Stavudine/lamivudine
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Overview
Description
Lamivudine and Stavudine are antiretroviral medications used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lamivudine is synthesized through a multi-step process that involves the conversion of cytosine to 2’,3’-dideoxy-3’-thiacytidine. The key steps include the formation of a thiolactone intermediate and subsequent nucleophilic substitution reactions . Stavudine is synthesized from thymidine through a series of dehydrogenation and deoxygenation reactions .
Industrial Production Methods
Industrial production of Lamivudine and Stavudine involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of various solvents and reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lamivudine and Stavudine undergo several types of chemical reactions, including:
Oxidation: Both compounds can be oxidized to form their respective oxides.
Reduction: Reduction reactions can convert the compounds back to their original forms.
Substitution: Nucleophilic substitution reactions are common in the synthesis of these compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, ethyl acetate.
Major Products
The major products formed from these reactions include various intermediates and final active pharmaceutical ingredients (APIs) used in antiretroviral therapy .
Scientific Research Applications
Lamivudine and Stavudine have extensive applications in scientific research, particularly in the fields of:
Chemistry: Used as reference standards in analytical chemistry for method development and validation.
Biology: Studied for their effects on viral replication and cellular mechanisms.
Medicine: Widely used in the treatment of HIV and Hepatitis B infections.
Industry: Employed in the pharmaceutical industry for the production of antiretroviral drugs.
Mechanism of Action
Lamivudine and Stavudine exert their effects by inhibiting the reverse transcriptase enzyme of HIV. Lamivudine is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA, leading to chain termination . Stavudine also undergoes phosphorylation and acts as a chain terminator by preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA elongation .
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another NRTI used in combination with Lamivudine for HIV treatment.
Didanosine: An NRTI similar to Stavudine, used in combination therapies.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) often used in combination with Lamivudine and Stavudine.
Uniqueness
Lamivudine and Stavudine are unique due to their specific mechanisms of action and their ability to be used in combination therapies to enhance efficacy and reduce the development of resistance. Their low cellular cytotoxicity and effectiveness against both HIV-1 and HIV-2 make them valuable components in antiretroviral therapy .
Properties
CAS No. |
880256-72-4 |
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Molecular Formula |
C18H23N5O7S |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4.C8H11N3O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t7-,8+;6-,7+/m00/s1 |
InChI Key |
JUZRKMWONRCFNB-LAYJTVFSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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